N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide
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Overview
Description
N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.13544809 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
This compound has been investigated for its effectiveness as a corrosion inhibitor, particularly for carbon steel in acidic environments. A study demonstrated that sulfonohydrazide derivatives, including N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide, serve as good corrosion inhibitors in molar hydrochloric acid. Their efficiency increases with concentration but decreases with rising temperature, indicating a dependence on environmental conditions. The effectiveness of these inhibitors is partly attributed to their adsorption on the steel surface, which follows the Langmuir adsorption isotherm, indicating a physisorption mechanism (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).
Molecular Electronics
Another application area is in molecular electronics, where derivatives of this compound have been explored for their electron transport properties. Studies involving the protonation of similar molecular structures have shown intermolecular proton-electron transfer, leading to the formation of monoradical cations. These processes are crucial for understanding the molecular basis of electronic devices and materials, suggesting potential applications in designing more efficient organic semiconductors and electronic components (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).
Nonlinear Optics
In the field of nonlinear optics, sulfonohydrazide derivatives, including this compound, have been synthesized and characterized for their third-order nonlinear optical properties. The research highlights their potential applications in optical devices, such as optical limiters and switches, due to their significant nonlinear refractive index and absorption coefficient. These materials are promising for the development of advanced optical materials that can be used in laser technology and photonics (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-15-6-12-18(13-7-15)24(22,23)20-19-14-4-5-16-8-10-17(11-9-16)21(2)3/h4-14,20H,1-3H3/b5-4+,19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFFNKLTWFGQOK-FGACYFSBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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